molecular formula C20H20INO3 B3031989 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-27-2

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No. B3031989
CAS RN: 914349-27-2
M. Wt: 449.3
InChI Key: FPBWYSDCTPHCSY-UHFFFAOYSA-N
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Description

The compound "4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar ester compounds. These include methods for activating carboxylic acids, synthesizing N-protected amino acid tert-butyl esters, and the synthesis of compounds with tert-butoxycarbonyl groups .

Synthesis Analysis

The synthesis of related compounds often involves the activation of carboxylic acids and the formation of esters. For example, tert-butyl carbonates are used to activate carboxylic acids in the presence of DMAP, leading to the formation of active esters . Another method described involves an iodolactamization as a key step in the enantioselective synthesis of a benzyl carbamate

Scientific Research Applications

Improved Selectivity in Removal Processes

The removal of the tert-butyloxycarbonyl group in the presence of benzyloxycarbonyl groups, benzyl esters, and benzyl ethers can be made more selective by using specific mixtures like trifluoroacetic acid with phenols. This technique is significant in the practical execution of partial deprotection in synthetic chemistry (Bodanszky & Bodanszky, 2009).

Oxidative Esterification Processes

A metal-free oxidative esterification of benzyl CH bonds, using tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide as a co-oxidant, has been developed. This method is effective for the O-protection of N-Boc amino acids and is suitable for various carboxylic acids to yield esters (Feng et al., 2012).

Synthesis and Polymerization

The synthesis and polymerization of new cyclic esters containing protected functional groups, such as hydroxyl, amino, and carboxyl, have been achieved. This process involves the Baeyer−Villiger oxidation and subsequent reactions, highlighting the versatility of compounds like 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester in creating functional materials (Trollsås et al., 2000).

Synthesis of Novel Compounds

The base-promoted cyclization of tert-butyl esters has been used to synthesize novel compounds, such as 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This method demonstrates the utility of tert-butyl esters in creating complex molecular structures with potential applications in medicinal chemistry (Hodges et al., 2004).

Chemical Transformations and Reactions

In the field of synthetic organic chemistry, tert-butyl esters are used in various transformations. For example, the rapid chemoselective deprotection of benzyl esters using nickel boride highlights the reactivity and usefulness of these compounds in synthesizing diverse chemical entities (Khurana & Arora, 2009).

Future Directions

Indole derivatives, such as 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester, have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds . The future research directions could involve the investigation of novel methods of synthesis and the exploration of their potential applications in pharmaceuticals and materials science.

properties

IUPAC Name

tert-butyl 3-iodo-4-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWYSDCTPHCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166059
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

CAS RN

914349-27-2
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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